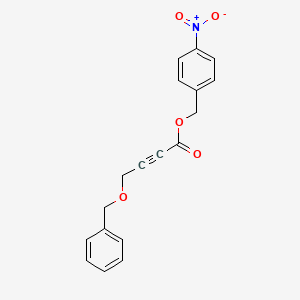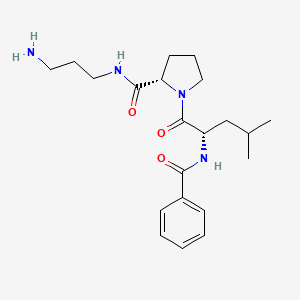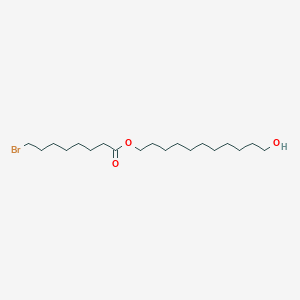
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate is an organic compound that features a nitrophenyl group, a benzyloxy group, and a but-2-ynoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate typically involves the reaction of 4-nitrobenzyl alcohol with 4-(benzyloxy)but-2-ynoic acid under esterification conditions. The reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction mixture is refluxed, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. Industrial processes would likely employ continuous flow reactors and automated purification systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: (4-Aminophenyl)methyl 4-(benzyloxy)but-2-ynoate.
Oxidation: (4-Nitrophenyl)methyl 4-(benzaldehyde)but-2-ynoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate depends on the specific application. For example, in catalytic reduction reactions, the nitro group is reduced to an amino group, which can then interact with other molecules through hydrogen bonding or nucleophilic attack. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-enoate: Similar structure but with a double bond instead of a triple bond.
(4-Nitrophenyl)methyl 4-(benzyloxy)butanoate: Similar structure but with a single bond instead of a triple bond.
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynyl ether: Similar structure but with an ether linkage instead of an ester linkage.
Uniqueness
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate is unique due to the presence of both a nitrophenyl group and a benzyloxy group attached to a but-2-ynoate moiety
Propriétés
Numéro CAS |
502918-02-7 |
|---|---|
Formule moléculaire |
C18H15NO5 |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 4-phenylmethoxybut-2-ynoate |
InChI |
InChI=1S/C18H15NO5/c20-18(7-4-12-23-13-15-5-2-1-3-6-15)24-14-16-8-10-17(11-9-16)19(21)22/h1-3,5-6,8-11H,12-14H2 |
Clé InChI |
UBFHGIIMKBNXEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC#CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)

![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)
![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)

![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)

![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)

![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)

![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
